molecular formula C9H12N2O B3242556 1-(Pyridin-3-yl)pyrrolidin-3-ol CAS No. 1521927-77-4

1-(Pyridin-3-yl)pyrrolidin-3-ol

Cat. No.: B3242556
CAS No.: 1521927-77-4
M. Wt: 164.2 g/mol
InChI Key: JODCYFSRILIGHF-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)pyrrolidin-3-ol (CAS: 1521927-77-4 ) is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This molecule features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in medicinal chemistry . The pyrrolidine ring is highly valued in drug design for its sp3-hybridization, which allows for a more efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule . Furthermore, the non-planarity (three-dimensional coverage) of the pyrrolidine ring, a phenomenon known as "pseudorotation," can significantly influence the biological activity and binding mode of drug candidates . The incorporation of the pyridin-3-yl group adds a second nitrogen heterocycle, which can serve as a hydrogen bond acceptor and influence the molecule's physicochemical properties, such as polarity, lipophilicity, and aqueous solubility . The hydroxymethyl group on the pyrrolidine ring provides a handle for further chemical functionalization. Pyrrolidine derivatives are extensively investigated for their potential in treating a wide range of human diseases, including as anticancer agents, antibacterial agents, central nervous system (CNS) active compounds, antidiabetics, and anti-inflammatory agents . The stereogenicity of the pyrrolidine ring is a critical feature, as different stereoisomers can lead to dramatically different biological profiles due to the enantioselective nature of protein targets . As such, this compound serves as a versatile and valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in pharmaceutical research and development . This product is intended for research purposes only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h1-2,4,6,9,12H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODCYFSRILIGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Pyridin 3 Yl Pyrrolidin 3 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 1-(pyridin-3-yl)pyrrolidin-3-ol, the primary disconnections involve the C-N bond between the pyridine (B92270) ring and the pyrrolidine (B122466) nitrogen, and the bonds forming the pyrrolidine ring itself.

A logical retrosynthetic pathway for this compound (Target Molecule) is shown below. The key disconnections are:

C-N Bond Disconnection: The bond between the pyridine ring and the pyrrolidine nitrogen can be disconnected. This leads to two key synthons: a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) and 3-hydroxypyrrolidine. This is a common and often effective strategy, relying on a nucleophilic substitution reaction.

Pyrrolidine Ring Disconnection: The pyrrolidine ring itself can be disconnected in several ways. A common approach is to break the C-N and C-C bonds, leading to acyclic precursors. For instance, a disconnection across the C2-N and C4-C5 bonds could lead back to a precursor like an amino-epoxide, which can be derived from simpler starting materials.

This analysis suggests that the synthesis can be approached by either constructing the pyrrolidine ring first and then attaching the pyridine moiety, or by forming the pyrrolidine ring from a precursor that already contains the pyridinyl group.

Direct Synthesis Routes to the Pyrrolidinol Core

The synthesis of the core pyrrolidin-3-ol structure is a critical aspect of obtaining the final product. Various direct synthesis routes have been developed for this purpose.

Multistep Synthetic Sequences

Multistep syntheses provide a controlled and often high-yielding approach to complex molecules. A common strategy for synthesizing substituted pyrrolidin-3-ols involves several key transformations:

Starting Material Selection: A readily available starting material such as 4-chloro-3-hydroxybutyronitrile (B93200) can be used. google.com This compound contains the necessary carbon framework and functional groups for cyclization.

Reduction and Cyclization: The nitrile group in 4-chloro-3-hydroxybutyronitrile can be reduced to a primary amine. This is typically achieved through catalytic hydrogenation using catalysts like Raney nickel or rhodium on alumina. The resulting amino alcohol undergoes in-situ intramolecular cyclization to form 3-hydroxypyrrolidine. google.com

N-Arylation: The final step involves the N-arylation of the synthesized 3-hydroxypyrrolidine with a suitable pyridine derivative, such as 3-bromopyridine or 3-chloropyridine, often in the presence of a palladium catalyst and a base.

Flow chemistry has also been employed for multi-step syntheses, allowing for a continuous and automated process that can improve efficiency and yield. syrris.jp

Convergent and Divergent Synthesis Strategies

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. nih.govrsc.orgrsc.orgnih.gov For example, a common precursor like N-allyl enamine can be used to generate different heterocyclic structures, including pyrrolines, which are precursors to pyrrolidines. rsc.org By carefully selecting reagents and reaction conditions, the reaction pathway can be directed towards the desired product. This approach is particularly useful for creating libraries of related compounds for screening purposes.

Enantioselective Synthesis Approaches for Chiral Purity

Since this compound contains a stereocenter at the C3 position of the pyrrolidine ring, obtaining enantiomerically pure forms is often crucial for its biological activity. Several enantioselective synthesis strategies have been developed to achieve this.

Asymmetric Catalysis in Stereocontrol

Asymmetric catalysis utilizes chiral catalysts to induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. This is a powerful tool for the synthesis of chiral molecules. nih.gov

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This reaction is a cornerstone for constructing pyrrolidine rings with high stereocontrol. rsc.org It involves the reaction of an azomethine ylide with a dipolarophile in the presence of a chiral metal catalyst or an organocatalyst. The catalyst creates a chiral environment that directs the approach of the reactants, leading to the formation of a specific enantiomer of the pyrrolidine product.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have emerged as effective tools for asymmetric synthesis. nih.govnih.gov These small organic molecules can catalyze a wide range of reactions, including aldol (B89426) and Michael additions, which can be key steps in the construction of chiral pyrrolidine precursors. nih.gov

Catalyst TypeKey ReactionAdvantages
Chiral Metal Catalysts1,3-Dipolar CycloadditionHigh enantioselectivity, broad substrate scope
Organocatalysts (e.g., Proline)Aldol/Michael AdditionsMetal-free, environmentally friendly, readily available

Chiral Auxiliary and Chiral Pool Approaches

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach allows for the use of non-chiral starting materials to produce enantiomerically enriched products.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov For the synthesis of chiral 3-hydroxypyrrolidine, a common starting material is (S)- or (R)-malic acid. The synthesis involves a series of transformations that convert the chiral starting material into the desired pyrrolidine derivative while retaining the stereochemical integrity of the original chiral center. For instance, (R)-aspartic acid has been used as a chiral pool starting material for the synthesis of 3-pyrrolidinylisoxazoles. nih.gov

ApproachPrincipleExample Starting Material
Chiral AuxiliaryTemporary attachment of a chiral group to direct stereochemistry.Evans auxiliaries
Chiral PoolUtilization of naturally occurring chiral molecules.(S)-Malic acid, (R)-Aspartic acid nih.gov

Enzymatic Synthesis and Biocatalysis

The application of enzymes in the synthesis of chiral molecules offers significant advantages, including high stereoselectivity and mild reaction conditions, which are cornerstones of modern sustainable chemistry. nih.govnih.gov For a molecule like this compound, which contains a stereocenter at the C3 position of the pyrrolidine ring, biocatalysis presents a powerful tool for achieving high enantiomeric purity.

Several enzymatic strategies can be envisioned for the asymmetric synthesis of this target compound or its key precursors:

Biocatalytic Reductive Amination: Imine reductases (IREDs) and reductive aminases (RedAms) are capable of catalyzing the asymmetric reduction of imines or the direct reductive amination of ketones to produce chiral amines. mdpi.com A potential route to this compound could involve the enzymatic reductive amination of a suitable diketone or keto-aldehyde precursor in the presence of 3-aminopyridine. The enzyme would control the stereochemistry of the resulting pyrrolidine ring.

Enzyme-Catalyzed C-H Amination: Recent advances have demonstrated the use of engineered cytochrome P450 enzymes (P411 variants) for intramolecular C-H amination reactions. nih.gov A tailored "pyrrolidine synthase" could potentially be developed through directed evolution to catalyze the cyclization of a linear amino-azide precursor, installing the pyridine group at one end, to form the chiral pyrrolidine ring with high efficiency and enantioselectivity. nih.gov

Kinetic Resolution using Lipases: Lipases are commonly used for the kinetic resolution of racemic alcohols. A racemic mixture of this compound could be subjected to acylation catalyzed by a lipase. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol.

Chemo-enzymatic Cascades: A powerful approach combines chemical steps with biocatalytic transformations in a one-pot sequence. For instance, a chemical reaction could be used to form a tetrahydropyridine (B1245486) intermediate from a pyridine precursor, which is then converted to a chiral piperidine (B6355638) or, by analogy, a pyrrolidine derivative using an amine oxidase/ene-imine reductase cascade. whiterose.ac.ukresearchgate.net This strategy has been successfully applied to the synthesis of key intermediates for various pharmaceuticals. whiterose.ac.ukresearchgate.net

While direct enzymatic synthesis of this compound has not been extensively reported, the rapid development in the field of biocatalysis, particularly with engineered enzymes, suggests that these methods are highly feasible for producing this and related N-aryl pyrrolidinols. nih.govmdpi.com

Green Chemistry Principles in the Synthesis of the Compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. unibo.it The synthesis of pyridine and pyrrolidine derivatives is increasingly benefiting from the application of these principles. nih.govrsc.org

Key green chemistry strategies applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) are excellent examples of atom-economical processes. A one-pot, three-component reaction involving a derivative of 3-aminopyridine, a suitable four-carbon dielectrophile, and a cyclizing agent could construct the pyrrolidine ring in a single, efficient step. rsc.orgmdpi.com

Use of Safer Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Replacing these with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly improve the environmental profile of the synthesis. nih.govrsc.org For instance, domino reactions for creating pyrrolidine-fused spirooxindoles have been successfully carried out in an ethanol-water mixture at room temperature, eliminating the need for toxic solvents and complex purification steps. rsc.org

Catalysis over Stoichiometric Reagents: The use of catalysts, which are effective in small amounts and can be recycled, is preferred over stoichiometric reagents that are used in excess and generate more waste. rsc.org The "borrowing hydrogen" methodology, often catalyzed by iridium or ruthenium complexes, allows for the synthesis of N-heterocycles like 3-pyrrolidinols from diols and amines, with water being the only byproduct. researchgate.net This atom-efficient method avoids the pre-activation of alcohols and reduces waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another green technique that can dramatically shorten reaction times and improve yields, often under solvent-free or reduced-solvent conditions. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthetic process. For a key step in the synthesis of this compound, such as the cyclization of an acyclic precursor or the N-arylation of a pre-formed pyrrolidin-3-ol, a systematic optimization study would be performed.

A representative optimization might focus on a metal-catalyzed N-arylation of pyrrolidin-3-ol with a 3-halopyridine. The parameters to be screened would typically include the catalyst, ligand, base, solvent, and temperature.

An illustrative data table for such an optimization is presented below. Please note this table is a generalized representation based on common optimization studies for similar N-arylation reactions and does not represent actual experimental data for this specific compound.

Table 1: Illustrative Optimization of N-Arylation for the Synthesis of this compound

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Toluene10045
2Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene10068
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene10055
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene10065
5Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Toluene10075
6Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2)Toluene10072
7Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Dioxane10081
8Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)DMF10060
9Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Dioxane8070
10Pd₂(dba)₃ (1)SPhos (2)Cs₂CO₃ (2)Dioxane10079

From this hypothetical study, the optimal conditions would be identified (e.g., Entry 7), and could be further refined by examining reagent concentrations and reaction times. Such systematic optimization is essential for developing a robust and efficient process suitable for larger-scale production.

Chemical Reactivity, Functionalization, and Derivatization of 1 Pyridin 3 Yl Pyrrolidin 3 Ol

Reactivity at the Pyrrolidine (B122466) Nitrogen Atom (N1)

The secondary amine within the pyrrolidine ring is a key site for nucleophilic reactions, allowing for a wide range of derivatization strategies.

Acylations and Alkylations

The nitrogen atom (N1) of the pyrrolidine ring readily undergoes acylation and alkylation reactions. As a secondary amine, it can be derivatized through nucleophilic attack on various electrophilic substrates. google.com

Alkylation, typically with alkyl halides, provides a straightforward method for introducing diverse substituents at the N1 position. For instance, the reaction of N-substituted pyrrolidines, such as 1-(3-chloropropyl)pyrrolidine, can proceed via an intramolecular cyclization to form a reactive azetidinium ion intermediate. figshare.com This intermediate is then highly susceptible to attack by nucleophiles. While this example illustrates the reactivity of an N-alkylated pyrrolidine, the principle of alkylation at the nitrogen is a fundamental transformation for this class of compounds.

The general conditions for N-alkylation often involve the use of a base to deprotonate the nitrogen, enhancing its nucleophilicity, although this may not be necessary with highly reactive alkylating agents. lumenlearning.com

Table 1: Examples of N-Alkylation and Acylation Reactions on Pyrrolidine Scaffolds

Reactant Reagent Product Type Reaction Conditions
Pyrrolidine derivative Alkyl Halide (R-X) N-Alkyl-pyrrolidine Base (e.g., K2CO3), Polar aprotic solvent
Pyrrolidine derivative Acyl Chloride (RCOCl) N-Acyl-pyrrolidine Base (e.g., Triethylamine), Anhydrous solvent

Amide and Carbamate (B1207046) Formation

The formation of amide and carbamate linkages at the N1 position represents a critical class of reactions for modifying 1-(pyridin-3-yl)pyrrolidin-3-ol.

Amide Bond Formation: The pyrrolidine nitrogen can react with activated carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. researchgate.net This reaction is fundamental in peptide chemistry and the synthesis of a vast array of bioactive molecules. luxembourg-bio.com A multitude of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to facilitate the reaction between a carboxylic acid and the amine. researchgate.netluxembourg-bio.com These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the pyrrolidine nitrogen. luxembourg-bio.com One-pot methods using thioester intermediates have also been developed as a green alternative to traditional coupling reagents. researchgate.netnih.gov

Carbamate Formation: Carbamates are readily synthesized by reacting the pyrrolidine nitrogen with isocyanates or activated carbonates like p-nitrophenyl chloroformate. acs.orgnih.gov The reaction with an isocyanate (R-N=C=O) directly yields the corresponding urea (B33335) derivative (a type of carbamate). This reaction is often rapid and proceeds without the need for a catalyst. The carbamate functional group is a key feature in many pharmaceuticals due to its chemical stability and ability to participate in hydrogen bonding. acs.org Recently, advanced self-immolative spacers based on a pyrrolidine-carbamate structure have been engineered, which undergo rapid cyclization to release a therapeutic cargo, highlighting the tunable reactivity of this moiety. nih.gov

Reactivity of the Hydroxyl Group at C3 of the Pyrrolidine Ring

The secondary alcohol at the C3 position of the pyrrolidine ring offers another versatile handle for chemical modification, including esterification, etherification, oxidation, and substitution reactions. However, direct derivatization can sometimes be complicated by competitive reactions at the pyrrolidine nitrogen. google.com

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids or their activated derivatives. Fischer esterification, using an excess of a carboxylic acid with an acid catalyst, is a classic method. More modern and milder methods include the use of catalysts like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSi), which can promote esterification under neutral conditions, sometimes enhanced by microwave irradiation. nih.govmdpi.com Lewis acids such as zinc triflate (Zn(OTf)₂) have also been shown to chemoselectively catalyze the esterification of hydroxyl groups. researchgate.net The reaction involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Etherification: Formation of an ether linkage at the C3 position typically involves converting the hydroxyl group into a better nucleophile by deprotonation with a strong base to form an alkoxide. This alkoxide can then react with an alkyl halide in a Williamson ether synthesis. Alternatively, the hydroxyl group can act as a nucleophile to attack a suitable electrophile. For example, the alkylation of phenols to form ethers can be achieved using alkylating agents like 1-(3-chloropropyl)pyrrolidine, demonstrating the potential for the pyrrolidine moiety to be part of an ether linkage. figshare.com

Table 2: Selected Methods for Esterification of Alcohols

Method Catalyst/Reagent Conditions Key Feature
Fischer Esterification Strong Acid (e.g., H₂SO₄) Heat, Excess Alcohol Equilibrium-driven
NBS-Catalyzed N-Bromosuccinimide 70 °C, Neat Metal-free, Mild
NFSi-Catalyzed N-Fluorobenzenesulfonimide Microwave, 120 °C Rapid, Efficient

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol at the C3 position can be oxidized to the corresponding ketone, 3-oxopyrrolidine. A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based oxidants (e.g., PCC, PDC) and, more recently, milder and more selective methods like the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) or the Dess-Martin periodinane (DMP) oxidation. nih.gov The resulting 1-(pyridin-3-yl)pyrrolidin-3-one (B15071923) is a valuable intermediate for further functionalization, for example, through reactions at the carbonyl group.

Reduction: While the C3-hydroxyl group is already in a reduced state, the concept of reduction is highly relevant to the synthesis of 3-hydroxypyrrolidines from precursors like pyrrolidinones. For instance, the carbonyl group of a lactam, such as (S)-3-hydroxypyrrolidin-2-one, can be reduced to the corresponding amine using reducing agents like sodium borohydride (B1222165) with sulfuric acid or diborane. google.comchem960.com This highlights a synthetic pathway toward the core structure of the title compound.

Nucleophilic Substitutions and Eliminations

Nucleophilic Substitutions: The hydroxyl group is a poor leaving group. Therefore, direct nucleophilic substitution at the C3 position is generally not feasible. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. google.comlibretexts.org This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). Once activated, the C3 position becomes susceptible to attack by a wide range of nucleophiles (e.g., azide, cyanide, amines), allowing for the introduction of diverse functionalities via an Sₙ2 mechanism. lumenlearning.comlibretexts.org

Elimination Reactions: Dehydration of the C3-alcohol can lead to the formation of a double bond within the pyrrolidine ring, yielding a 1-(pyridin-3-yl)-2,3-dihydro-1H-pyrrole or 1-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole derivative. This elimination reaction is typically acid-catalyzed and proceeds via an E1 or E2 mechanism depending on the substrate and conditions. libretexts.org Treatment with strong acids at high temperatures favors elimination. libretexts.org Alternatively, elimination can be achieved under milder conditions by converting the alcohol to a sulfonate ester followed by treatment with a non-nucleophilic base. libretexts.org

Computational Chemistry and Theoretical Modeling of 1 Pyridin 3 Yl Pyrrolidin 3 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of 1-(Pyridin-3-yl)pyrrolidin-3-ol. These methods provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(2d,2p), can be used to determine its optimized ground state geometry. beilstein-journals.orgbeilstein-journals.org These calculations can predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com Furthermore, DFT can be used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's chemical behavior. mdpi.commdpi.com

Below is an illustrative table of quantum chemical parameters that could be obtained for this compound through DFT calculations.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

Parameter Value Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
Energy Gap (ΔE) 5.3 eV Difference between LUMO and HOMO energies, related to chemical reactivity.
Electronegativity (χ) 3.85 eV A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) 2.65 eV Resistance to change in electron distribution.
Chemical Softness (S) 0.38 eV⁻¹ The reciprocal of hardness, indicating the ease of electron cloud polarization.

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds.

The molecular electrostatic potential (MEP) surface can also be mapped using DFT. The MEP visualizes the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group would be expected to be electron-rich areas.

To understand the behavior of this compound upon absorption of light, ab initio methods like Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) can be employed. These methods calculate the energies of electronic excited states, which are crucial for interpreting UV-Visible absorption spectra. nih.gov The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is valuable for understanding the photophysical properties of the compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While QM methods provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms in the molecule, providing a detailed picture of its conformational flexibility. mdpi.com For this compound, MD simulations can explore the different conformations adopted by the pyrrolidine (B122466) ring (e.g., envelope and twisted forms) and the rotational freedom around the bond connecting the pyrrolidine and pyridine rings.

These simulations are typically performed by placing the molecule in a simulated solvent box (e.g., water) to mimic physiological conditions. mdpi.com Analysis of the MD trajectory can reveal the most stable conformations and the energy barriers between them. Key analyses include Root Mean Square Deviation (RMSD) to assess the stability of the simulation and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Theoretical Studies of Reaction Mechanisms Involving the Compound

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. unimib.it By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. beilstein-journals.orgbeilstein-journals.org For instance, the mechanism of N-alkylation or O-acylation of the compound could be theoretically investigated. Such studies can determine whether a reaction is kinetically or thermodynamically controlled and can predict the regioselectivity and stereoselectivity of the products. beilstein-journals.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov Comparing these predicted shifts with experimental spectra aids in the assignment of signals to specific atoms in the molecule.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. nih.gov These frequencies can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra, allowing for a detailed assignment of the vibrational bands. nih.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic Technique Predicted Value Experimental Value (Hypothetical)
¹H NMR (δ, ppm) - H on carbinol C 4.5 4.4
¹³C NMR (δ, ppm) - Carbinol C 70.2 69.8

Note: The values in this table are for illustrative purposes.

In Silico Analysis of Molecular Recognition and Intermolecular Forces (General Interactions)

The ability of this compound to interact with other molecules, such as biological macromolecules, is governed by intermolecular forces. In silico methods can be used to analyze these interactions. The molecule possesses several key features for molecular recognition:

Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

π-Interactions: The pyridine ring can participate in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar nature of the molecule, due to the presence of nitrogen and oxygen atoms, leads to dipole-dipole interactions.

Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a protein, providing insights into its potential biological activity. nih.govrsc.org These simulations score different binding poses based on the strength of the intermolecular interactions.

Intermolecular Interactions and Supramolecular Chemistry Involving 1 Pyridin 3 Yl Pyrrolidin 3 Ol

Hydrogen Bonding Networks and Their Structural Implications

The presence of both a hydroxyl group and a pyridine (B92270) nitrogen atom in 1-(Pyridin-3-yl)pyrrolidin-3-ol makes hydrogen bonding a dominant force in its molecular assembly. The hydroxyl group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen of the pyridine ring is a potent hydrogen bond acceptor. Furthermore, the nitrogen atom of the pyrrolidine (B122466) ring, being a tertiary amine, can also participate in hydrogen bonding, albeit as a weaker acceptor.

π-π Stacking and Aromatic Interactions

The pyridine ring in this compound introduces the possibility of π-π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of adjacent aromatic rings. The geometry of π-π stacking can vary, with common arrangements including face-to-face, parallel-displaced, and T-shaped (edge-to-face) orientations.

Computational studies on heteroaromatic systems have shown that the presence of heteroatoms, such as the nitrogen in the pyridine ring, significantly influences the nature and strength of π-π stacking interactions nih.govresearchgate.net. The nitrogen atom introduces a dipole moment and alters the quadrupole moment of the aromatic ring, which in turn affects the preferred stacking geometry. In many cases, a parallel-displaced arrangement is favored over a face-to-face stacking to minimize electrostatic repulsion researchgate.net.

Chiral Recognition and Resolution Studies

The this compound molecule possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers, (R)-1-(Pyridin-3-yl)pyrrolidin-3-ol and (S)-1-(Pyridin-3-yl)pyrrolidin-3-ol. The study of the interactions of these individual enantiomers is a critical aspect of its chemistry, particularly in the context of their potential biological activity, as enantiomers of a drug can have vastly different pharmacological effects.

The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual properties. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose csfarmacie.cznih.govceon.rs. The principle of chiral HPLC relies on the differential interaction of the two enantiomers with a chiral selector that is immobilized on the stationary phase. These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π stacking, leading to the formation of transient diastereomeric complexes with different stabilities, and thus different retention times on the column ceon.rs.

For a molecule like this compound, the hydroxyl group, the pyridine ring, and the pyrrolidine nitrogen all provide potential sites for interaction with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs are often effective for the separation of such compounds due to their ability to form inclusion complexes and engage in a variety of intermolecular interactions csfarmacie.cznih.gov. The development of a successful chiral separation method is a prerequisite for any further studies on the enantiomer-specific properties of this compound nih.gov. The synthesis of chiral 3-hydroxypyrrolidine derivatives is an active area of research, with various methods being developed to obtain enantiomerically pure forms nih.govwipo.intgoogle.com.

Host-Guest Chemistry and Complexation Behavior

The structural features of this compound suggest its potential to participate in host-guest chemistry, acting either as a guest molecule or as a component of a larger host assembly. The pyridine nitrogen and the hydroxyl group are both capable of coordinating to metal ions, making the molecule a potential ligand in coordination chemistry nih.gov. The complexation with different metal ions could lead to the formation of a variety of coordination complexes with interesting structural and electronic properties. For example, studies on pyrazole-containing ligands have shown their ability to form complexes with various transition metals researchgate.net.

Furthermore, the molecule as a whole could act as a guest, being encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The pyridine ring could be included within the hydrophobic cavity of a cyclodextrin, while the more polar pyrrolidin-3-ol moiety could interact with the hydroxyl groups at the rim of the cyclodextrin through hydrogen bonding. Such host-guest complexation can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability.

The ability to form stable complexes is highly dependent on the size, shape, and chemical complementarity between the host and the guest. The chiral nature of this compound also introduces the possibility of enantioselective recognition by chiral hosts.

Self-Assembly Processes and Supramolecular Architectures

The combination of directional hydrogen bonds and less-directional π-π stacking interactions in this compound provides the necessary toolkit for the spontaneous formation of well-defined, ordered structures through self-assembly. This process can lead to the formation of a variety of supramolecular architectures, from simple dimers and one-dimensional chains to more complex two- and three-dimensional networks.

The pyridine moiety is a well-known building block in supramolecular chemistry and has been extensively used in the design of self-assembling systems rsc.org. The self-assembly of this compound in solution and in the solid state would be governed by a delicate balance of intermolecular forces. For instance, in a non-polar solvent, hydrogen bonding would be the dominant driving force, potentially leading to the formation of aggregates. In more polar solvents, solvent competition for hydrogen bonding sites might favor π-π stacking interactions.

Applications in Chemical Research and Beyond Non Clinical Focus

Role as a Chiral Ligand in Asymmetric Catalysis

The presence of a stereocenter on the pyrrolidine (B122466) ring and the coordinating nitrogen atoms in both the pyrrolidine and pyridine (B92270) moieties suggest that 1-(Pyridin-3-yl)pyrrolidin-3-ol could serve as a valuable chiral ligand in asymmetric catalysis. Such ligands are crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical and fine chemical industries.

Metal-Catalyzed Asymmetric Transformations

While the structural motifs of this compound are found in numerous successful chiral ligands, a comprehensive search of scientific literature did not yield specific examples of its application in metal-catalyzed asymmetric transformations. The combination of a pyridine unit, known to coordinate to a variety of transition metals, and the chiral 3-hydroxypyrrolidine structure, which can provide a bidentate N,O-coordination environment, theoretically makes it a strong candidate for such reactions.

Future research could explore its efficacy in a range of metal-catalyzed reactions, including but not limited to:

Asymmetric Hydrogenation: Catalyzing the addition of hydrogen across a double bond to create chiral centers.

Asymmetric C-C Bond Forming Reactions: Such as aldol (B89426), Michael, and allylic alkylation reactions, to construct complex chiral molecules.

Asymmetric Cycloadditions: Facilitating the stereoselective formation of cyclic compounds.

At present, there is no specific data available in published literature to create a data table of its performance in these reactions.

Organocatalytic Applications

The pyrrolidine scaffold is a cornerstone of organocatalysis, with proline and its derivatives being among the most successful organocatalysts. The secondary amine of the pyrrolidine ring in this compound could potentially act as a key functional group for enamine or iminium ion catalysis. The hydroxyl group could also participate in hydrogen bonding to orient substrates and enhance stereoselectivity.

Despite these promising features, there is currently a lack of specific research articles detailing the use of this compound as a primary organocatalyst. Investigations into its catalytic activity in reactions like asymmetric aldol, Mannich, and Michael reactions would be a valuable area of future study.

Utilization as a Building Block in Complex Chemical Synthesis

The bifunctional nature of this compound, possessing a nucleophilic secondary amine, a hydroxyl group, and an aromatic pyridine ring, makes it an attractive building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The pyridine moiety is a common feature in many biologically active compounds, and the chiral pyrrolidinol core can impart desirable pharmacokinetic properties.

While its potential is clear, specific examples of its incorporation into larger, complex molecules are not readily found in current chemical literature. Its utility could be demonstrated in the synthesis of:

Novel Pharmaceutical Scaffolds: By modifying the amine and alcohol functionalities to build more elaborate structures.

Natural Product Analogues: As a key fragment in the total synthesis of complex natural products containing similar structural motifs.

Application in Materials Science and Polymer Chemistry

The properties of this compound also suggest potential applications in the field of materials science and polymer chemistry.

Monomer or Additive in Polymer Synthesis

The hydroxyl and secondary amine groups of this compound allow it to be potentially used as a monomer in the synthesis of polymers such as polyesters, polyamides, and polyurethanes. The incorporation of the pyridine and chiral pyrrolidine units into a polymer backbone could introduce interesting properties, such as:

Chirality: Leading to the development of chiral polymers for applications in enantioselective separations or as chiral stationary phases in chromatography.

Metal-coordinating ability: The pyridine nitrogen could be used to create metal-containing polymers with potential catalytic or electronic applications.

Modified physical properties: Influencing solubility, thermal stability, and mechanical properties of the resulting polymer.

Currently, there are no published studies that have utilized this compound as a monomer or additive in polymer synthesis.

Component in Functional Materials

The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking, along with its metal-coordinating capabilities, suggests that this compound could be a component in the design of functional materials. These could include:

Supramolecular Assemblies: Forming ordered structures through non-covalent interactions.

Metal-Organic Frameworks (MOFs): Serving as a ligand to create porous materials for gas storage or catalysis.

Liquid Crystals: The rigid pyridine unit combined with the flexible pyrrolidine ring could lead to liquid crystalline behavior.

As with the other potential applications, specific research detailing its use in the creation of such functional materials is not yet available.

Use as a Molecular Probe for Fundamental Biochemical Processes (Without Therapeutic Implications)

The unique structural features of this compound, including its hydrogen bonding capabilities, chirality, and aromatic system, make it a candidate for investigation as a molecular probe in understanding fundamental biological interactions at the molecular level.

Investigations into Enzyme Mechanism (In Vitro Studies)

Currently, there is a lack of specific published research detailing the use of this compound in the in vitro study of enzyme mechanisms. The pyrrolidinol ring and the pyridine ring are common scaffolds in enzyme inhibitors, suggesting that this compound could potentially interact with the active sites of various enzymes. However, without dedicated studies, its role as a tool to elucidate enzymatic pathways remains theoretical. Future research would be necessary to explore its inhibitory or substrate-like activity against specific enzyme classes, which could provide insights into enzyme structure and function.

Receptor Binding Studies (Fundamental Molecular Interaction)

Applications in Analytical Chemistry and Sensing

The structural properties of this compound also suggest potential applications in the field of analytical chemistry, particularly in chromatography and chemical sensor development.

Chiral Stationary Phases for Chromatography

The inherent chirality of this compound makes it a viable candidate for development as a chiral selector in chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) or gas chromatography (GC). The hydroxyl and pyridyl groups can serve as sites for interaction with analytes, enabling enantioselective separation. The compound could be covalently bonded to a solid support, such as silica (B1680970) gel, to create a CSP. The efficacy of such a CSP would depend on its ability to form transient diastereomeric complexes with the enantiomers of a racemic mixture, leading to differential retention times. However, no studies have been published to date that demonstrate the synthesis or application of a CSP derived from this compound.

Future Directions and Emerging Research Avenues for 1 Pyridin 3 Yl Pyrrolidin 3 Ol

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for synthesizing 1-(Pyridin-3-yl)pyrrolidin-3-ol and its derivatives is a cornerstone of future research. Current synthetic routes often rely on traditional, multi-step processes that may involve harsh reagents and generate significant waste. Future efforts will likely focus on several key areas:

Catalytic Strategies: The exploration of novel catalysts, including those based on earth-abundant metals, for key bond-forming reactions will be crucial. For instance, the development of catalytic hydrogenations of pyridine (B92270) rings offers a more sustainable alternative to traditional reducing agents. mdpi.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production. This technology can enable the rapid optimization of reaction conditions and facilitate the synthesis of a wider range of derivatives.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled stereoselectivity and reduce the environmental impact.

A significant challenge lies in achieving high enantiomeric and diastereomeric purity, which is often critical for biological activity. google.com The development of asymmetric catalytic systems will be paramount to addressing this.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is set to play an increasingly vital role in accelerating the discovery and optimization of this compound-based compounds. Advanced modeling techniques can provide valuable insights into structure-activity relationships (SAR) and guide the design of new molecules with desired properties.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can help identify the key structural features that influence the biological activity of these compounds. nih.govnih.gov By building predictive models, researchers can virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking: This technique allows for the visualization and prediction of how this compound derivatives interact with biological targets, such as enzymes and receptors. mdpi.comnih.gov This understanding is critical for designing more potent and selective inhibitors or agonists. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the molecule and its target, offering a more realistic representation than static docking models. nih.gov This can help in understanding the conformational changes that occur upon binding and can aid in the design of molecules with improved pharmacokinetic properties.

These computational tools, when used in concert, can significantly reduce the time and cost associated with drug discovery and materials development.

Exploration of Undiscovered Reactivity and Transformative Potential

The inherent chemical functionalities of this compound—the pyridine ring, the pyrrolidine (B122466) ring, and the hydroxyl group—offer a rich playground for exploring novel chemical transformations. Future research will likely focus on:

C-H Functionalization: The selective functionalization of the C-H bonds on the pyridine and pyrrolidine rings can lead to the rapid diversification of the core scaffold. nih.gov This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical.

Ring-Opening and Ring-Expansion Reactions: Investigating the reactivity of the pyrrolidine ring under various conditions could lead to the discovery of novel heterocyclic systems with unique properties.

Derivatization of the Hydroxyl Group: The hydroxyl group serves as a convenient handle for introducing a wide range of functional groups, allowing for the fine-tuning of the molecule's properties, such as solubility and biological activity.

By pushing the boundaries of known chemical reactions, researchers can unlock new chemical space and discover derivatives with unprecedented activities.

Integration into Advanced Functional Systems and Devices

The unique electronic and structural properties of the pyridine and pyrrolidine moieties suggest that this compound and its derivatives could find applications beyond traditional pharmaceuticals. researchgate.net Future research in this area may include:

Materials for Electronics: The heteroaromatic nature of the pyridine ring suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics. researchgate.net

Sensors: The ability of the nitrogen atoms to coordinate with metal ions could be exploited in the design of chemical sensors for environmental monitoring or medical diagnostics.

Functional Polymers: Incorporation of the this compound scaffold into polymer backbones could lead to the development of new materials with tailored thermal, mechanical, and electronic properties.

This area of research requires a highly interdisciplinary approach, bringing together chemists, materials scientists, and engineers.

Interdisciplinary Research with Emerging Scientific Fields

The full potential of this compound will be realized through collaborations with other scientific disciplines. Key areas for interdisciplinary research include:

Chemical Biology: Probes based on this scaffold could be developed to study biological processes in real-time, providing valuable insights into disease mechanisms.

Nanotechnology: The integration of these molecules with nanomaterials could lead to the development of novel drug delivery systems or diagnostic tools.

Systems Biology: By understanding how these molecules affect entire biological systems, researchers can better predict their efficacy and potential side effects.

Such collaborations will be essential for translating fundamental discoveries into real-world applications that benefit society.

Q & A

Q. What are the recommended synthetic routes for 1-(pyridin-3-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

The synthesis typically involves coupling a pyridine derivative with a pyrrolidine precursor. For example, similar compounds (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) are synthesized using catalysts under controlled temperatures and purified via recrystallization or chromatography . Key steps include:

  • Starting materials : Pyridine derivatives (e.g., 3-bromopyridine) and functionalized pyrrolidines.
  • Reaction optimization : Temperature (e.g., 90–100°C) and solvent choice (e.g., glacial acetic acid) significantly impact reaction efficiency .
  • Purification : Vacuum distillation or column chromatography ensures high purity (>95%) .

Q. How can the stereochemistry of this compound be characterized, and why is it critical for biological activity?

Chiral resolution techniques, such as chiral HPLC or X-ray crystallography, are used to determine stereochemistry. The (S)-enantiomer of analogous compounds exhibits distinct biological interactions due to spatial compatibility with enzyme active sites . For example, enantiomers may show differing binding affinities to receptors, impacting drug design .

Q. What spectroscopic methods are most effective for structural elucidation of this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks (e.g., pyridine ring protons at δ 8.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 164.20 g/mol for related compounds) .
  • IR spectroscopy : Detects functional groups (e.g., hydroxyl stretch at ~3200 cm1 ^{-1}) .

Advanced Research Questions

Q. How do substituents on the pyridine ring affect the reactivity of this compound in nucleophilic substitution reactions?

Electron-withdrawing groups (e.g., halogens) at the pyridine’s 2- or 4-positions enhance electrophilicity, facilitating nucleophilic attacks. For instance, 3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol undergoes regioselective substitution due to electronic effects . Computational modeling (e.g., DFT) can predict reactive sites .

Q. What strategies mitigate competing side reactions during the oxidation of the hydroxyl group in this compound?

  • Reagent selection : Mild oxidants like Dess-Martin periodinane minimize over-oxidation to carboxylic acids .
  • Protecting groups : Temporary protection of the pyrrolidine nitrogen with Boc groups prevents unwanted side reactions .
  • Solvent control : Polar aprotic solvents (e.g., DMF) stabilize transition states .

Q. How can AI-driven retrosynthetic tools improve the synthesis planning of this compound analogs?

AI models (e.g., Template_relevance Reaxys) analyze reaction databases to propose feasible routes. For example, one-step synthesis predictions for pyridine-pyrrolidine hybrids achieve >80% accuracy by prioritizing high-yield steps . Case studies show reduced trial-and-error in optimizing catalysts (e.g., Pd/C for coupling) .

Q. What are the implications of this compound’s logP and solubility profiles for in vitro assays?

  • LogP : Calculated logP ~0.92 (using software like ChemAxon) suggests moderate lipophilicity, suitable for cell membrane penetration .
  • Solubility : Aqueous solubility (~15 mg/mL at pH 7) may require co-solvents (e.g., DMSO) for biological testing .
  • Buffer compatibility : Stability in PBS (pH 7.4) over 24 hours is critical for pharmacokinetic studies .

Methodological Considerations

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

Cross-validate data using multiple sources (e.g., PubChem, CAS Common Chemistry) . Contradictions may arise from polymorphic forms or impurities. For example, a reported mp range of 120–125°C could reflect hydrate vs. anhydrous forms .

Q. What safety protocols are essential when working with this compound derivatives?

  • Hazard codes : Xi (irritant) mandates PPE (gloves, goggles) .
  • Ventilation : Use fume hoods during reactions with volatile byproducts (e.g., HCl gas) .
  • Waste disposal : Neutralize acidic/basic residues before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.